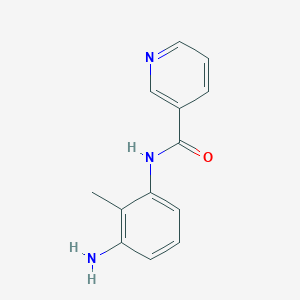
N-(3-Amino-2-methylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-methylphenyl)nicotinamide, also known as AMPN, is a derivative of nicotinamide (vitamin B3) and is found in a variety of foods, including meats, fish, eggs, and dairy products. It is a water-soluble vitamin and is essential for many biochemical reactions in the body. AMPN is also used in research to study the biological effects of nicotinamide on various physiological processes.
Scientific Research Applications
Enzymatic Activity and Genetic Polymorphism
- Human Liver Enzyme Activity : Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, with implications for drug and xenobiotic toxicity. The enzymatic activity of NNMT in human liver may be influenced by genetic polymorphism, which could play a role in individual responses to drugs and toxins (Aksoy, Szumlanski, & Weinshilboum, 1994).
Metabolic Effects in Cancer Cells
- Role in Cellular Bioenergetics : Nicotinamide phosphoribosyltransferase (NAMPT), crucial for converting nicotinamide to nicotinamide adenine dinucleotide (NAD), affects metabolic pathways in cancer cells. The study of the NAMPT inhibitor FK866 reveals insights into metabolic perturbations in human cancer cells, altering amino acids, purine, pyrimidine metabolism, glycolysis, and other pathways (Tolstikov et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Nicotinamide derivatives, such as N-(3-Amino-2-methylphenyl)nicotinamide, have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. This research highlights their potential in industrial applications for protecting metals against corrosion (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Regulation and Disease Therapy
- Regulation of Nutrient Metabolism : NNMT's role in metabolic regulation, particularly in the liver and adipose tissue, is significant. It affects glucose and cholesterol metabolism, and its enzymatic product, MNAM, has been linked to lower cholesterol and triglycerides levels in mice. This suggests potential therapeutic applications in metabolic diseases (Hong et al., 2015).
Cell Survival and Differentiation
- Impact on Stem Cell Research : Nicotinamide has been shown to promote cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, affecting key cellular processes and offering insights for stem cell applications and disease treatments (Meng et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(3-Amino-2-methylphenyl)nicotinamide is Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .
Biochemical Pathways
NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide . Aberrant expression of NNMT has been implicated in multiple cancers, metabolic and liver diseases .
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQOMPJESVUDCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


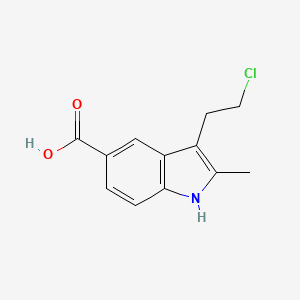
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)
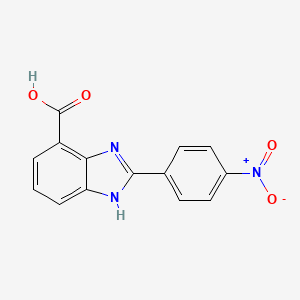
![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)

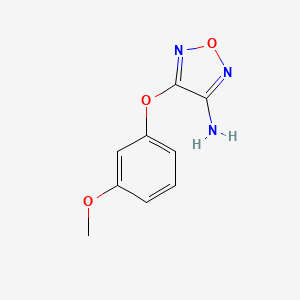
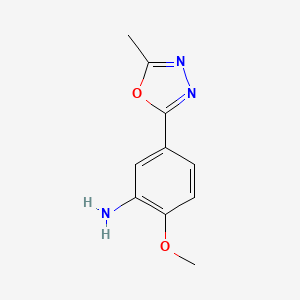
![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)
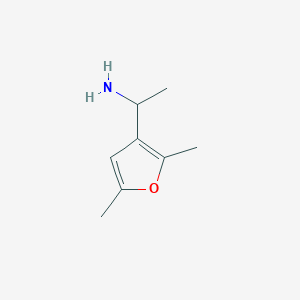
![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)
![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)

![[(4-Isopropylbenzoyl)amino]acetic acid](/img/structure/B1367886.png)